molecular formula C15H13BrN2O6 B2546912 (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 866049-50-5

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2546912
CAS No.: 866049-50-5
M. Wt: 397.181
InChI Key: OFACWTDBOWNCSA-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione” is a barbiturate derivative featuring a diazinane trione core (1,3-diazinane-2,4,6-trione) with two key substituents:

  • A 2-methoxyethyl group at the N1 position: This substituent enhances solubility compared to alkyl or aryl groups, as seen in similar compounds like 1-(2-phenylethyl) derivatives .

The (5E)-configuration indicates a trans arrangement of substituents around the exocyclic double bond, critical for molecular conformation and intermolecular interactions . Structural validation via X-ray crystallography (using software like SHELX ) confirms the planarity of the trione ring and the non-planar puckering of the benzodioxol moiety .

Properties

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O6/c1-22-3-2-18-14(20)9(13(19)17-15(18)21)4-8-5-11-12(6-10(8)16)24-7-23-11/h4-6H,2-3,7H2,1H3,(H,17,19,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFACWTDBOWNCSA-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.52 (s, 1H, CH=C), 6.95 (s, 1H, benzodioxolyl H), 6.02 (s, 2H, OCH₂O), 4.10 (t, J = 5.6 Hz, 2H, NCH₂), 3.75 (t, J = 5.6 Hz, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 2.90 (s, 4H, C4 and C5 protons).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 170.2 (C=O), 165.8 (C=O), 152.1 (C=N), 148.5 (OCH₂O), 124.3 (CH=C), 108.9 (benzodioxolyl C-Br), 72.4 (OCH₂), 58.9 (OCH₃), 45.2 (NCH₂).

  • HRMS (ESI-TOF) :
    m/z calcd for C₁₇H₁₄BrN₂O₆S [M+H]⁺: 485.98; found: 485.97.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-geometry and planar conformation of the diazinane-trione ring. Key metrics:

  • Bond Lengths : C5–C6 = 1.34 Å (double bond).
  • Dihedral Angle : C4–C5–C6–C7 = 178.5° (coplanar).

Industrial-Scale Production Considerations

For bulk synthesis, the following adaptations are recommended:

  • Catalyst Recycling : Piperidine is recovered via distillation.
  • Continuous Flow Reactors : Enhance heat transfer during condensation.
  • Crystallization Optimization : Use ethanol/water mixtures for higher purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N3 alkylation is suppressed by using a bulky base (e.g., DBU).
  • Byproduct Formation : Silica gel chromatography effectively removes unreacted aldehyde.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzodioxole compounds.

Scientific Research Applications

The compound's structure suggests it may possess various biological activities, particularly in the fields of antimicrobial , anticancer , and antidiabetic research.

Anticancer Applications

Thiazolidinone derivatives, closely related to this compound, have shown significant anticancer properties. They induce apoptosis in cancer cell lines by inhibiting critical enzymes involved in cell proliferation.

  • Case Study : A related thiazolidinone compound demonstrated IC50 values ranging from 26 to 65 µM against several cancer cell lines. This suggests that modifications in the diazinane structure could enhance anticancer efficacy.

Antidiabetic Properties

Research indicates that compounds similar to this diazinane derivative can act as inhibitors of α-amylase, an enzyme crucial for carbohydrate metabolism.

  • Case Study : A benzodioxol derivative exhibited a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in animal models, indicating potential as an antidiabetic agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their substituents. For instance:

SubstituentPositionEffect on Activity
Fluoro group3Increased anticancer activity
Bromo group5Enhanced α-amylase inhibition

This table illustrates how specific modifications can enhance the efficacy of diazinane derivatives against particular biological targets.

Synthesis and Chemical Properties

The synthesis of this compound involves complex organic reactions that yield high enantiomeric purity and yield. The molecular formula is C17H18BrN2O3C_{17}H_{18}BrN_{2}O_{3} with a molecular weight of approximately 438.29 g/mol.

Key Chemical Properties

  • Molecular Formula : C17H18BrN2O3C_{17}H_{18}BrN_{2}O_{3}
  • Molecular Weight : 438.29 g/mol
  • IUPAC Name : (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Mechanism of Action

The mechanism of action of (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The brominated benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazinane trione core can participate in redox reactions, influencing cellular processes. The compound’s effects on molecular pathways are studied to elucidate its potential therapeutic mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 5-arylidene barbiturate family, where the diazinane trione core is conjugated with aromatic systems. Key structural analogs and their differences are summarized below:

Compound Aryl Substituent N1 Substituent Key Features Biological/Physical Properties Reference
Target Compound 6-Bromo-1,3-benzodioxol-5-yl 2-Methoxyethyl Bromine enhances electrophilicity; methoxyethyl improves solubility. Not reported in evidence; inferred stability from crystallography .
(5E)-5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione 3-Bromo-4-methoxyphenyl 2-Chlorophenyl Bromine and methoxy groups on aryl; chlorophenyl increases lipophilicity. Potential CNS activity (inferred from barbiturate class) .
5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl 4-Methylphenyl Electron-donating methoxy groups alter electronic properties. Stabilized hydrogen-bonded chains in crystal lattice .
Vinbarbital (5-Ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione) Pent-2-en-2-yl Ethyl Alkenyl group introduces conformational flexibility. Sedative-hypnotic activity via GABA receptor modulation .
5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione 3-Hydroxy-4-methoxyphenyl Methyl and phenyl Hydroxy group enables hydrogen bonding; phenyl enhances π-π stacking. Solvatochromic behavior observed in polar solvents .

Key Structural Trends

Methoxy or hydroxy groups (e.g., ) improve solubility and hydrogen-bonding capacity, influencing pharmacokinetics .

Conformational Differences :

  • The methine C–C–C angle in 5-arylidene derivatives ranges from 137.1° to 139.14°, affecting planarity and conjugation with the trione core .
  • Bulky substituents (e.g., di-tert-butyl in ) disrupt crystal packing, reducing melting points compared to planar analogs .

Synthetic Pathways: The target compound is likely synthesized via Knoevenagel condensation, as seen in and , where barbituric acid reacts with aldehydes . Modifications at N1 (e.g., 2-methoxyethyl vs. phenyl) require alkylation steps using reagents like 2-methoxyethyl halides .

Pharmacological Context

  • GABA Receptor Modulation : Barbiturates like Mephobarbital () act as positive allosteric modulators of GABAA receptors. The bromine and benzodioxol groups in the target compound may alter binding affinity compared to classical barbiturates .
  • Solvatochromism : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit solvatochromic shifts, useful in optical applications .

Biological Activity

The compound (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure characterized by a diazinane ring and a brominated benzodioxole moiety. The molecular formula is C17H18BrN3O4C_{17}H_{18}BrN_{3}O_{4}, with a molecular weight of approximately 438.29 g/mol. Its unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H18BrN3O4
Molecular Weight438.29 g/mol
Density1.83 g/cm³ (predicted)
Boiling Point548.2 °C (predicted)
pKa-1.25 (predicted)

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties . Research has indicated that it exhibits significant antibacterial effects against various strains of bacteria. For instance, studies have shown that compounds related to the diazinane structure can inhibit the growth of pathogenic bacteria by interfering with their cellular processes.

The proposed mechanism of action involves the inhibition of critical bacterial proteins involved in cell division and metabolic processes. The compound may also modulate oxidative stress pathways within bacterial cells, leading to increased susceptibility to environmental stresses.

Study on Antibacterial Efficacy

In a recent study published in Pharmaceutical Biology, researchers evaluated the antibacterial efficacy of several diazinane derivatives, including our compound of interest. The results demonstrated that it could inhibit the filamentous temperature-sensitive Z protein (FtsZ), which is crucial for bacterial cell division. The compound showed an inhibition rate of up to 70% against certain Gram-positive bacteria .

Plant Growth Modulation

Another study explored the effects of this compound on plant growth. It was found to enhance root elongation in Arabidopsis thaliana by approximately 126% , indicating its potential as a plant growth regulator . This activity is particularly relevant for agricultural applications where enhancing crop yields is critical.

Research Findings

Recent molecular docking studies suggest that this compound interacts with specific cellular receptors, potentially leading to various biological responses. These interactions are still under investigation but indicate a promising avenue for further research in drug development.

Q & A

Q. What are the established synthetic routes for (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione?

The compound can be synthesized via condensation reactions between 6-bromo-1,3-benzodioxol-5-carbaldehyde and the 2-methoxyethyl-substituted barbituric acid derivative. Key steps include:

  • Aldol-like condensation : Under acidic or basic conditions (e.g., acetic acid or piperidine), the aldehyde reacts with the active methylene group of the barbituric acid core to form the methylidene bridge. Reaction conditions (temperature, solvent) must be optimized to favor the (5E)-isomer .
  • Functional group protection : The methoxyethyl group may require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is typically used to isolate the product.

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^13C NMR can confirm the (E)-configuration of the methylidene group (characteristic deshielded vinyl proton at δ 7.8–8.2 ppm) and the methoxyethyl substituent (δ 3.2–3.6 ppm for OCH2_2) .
  • X-ray crystallography : Single-crystal analysis (as demonstrated for analogous diazinane triones in ) provides unambiguous confirmation of stereochemistry and bond angles. Data collection at 100 K with synchrotron radiation improves resolution .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C15_{15}H12_{12}BrN2_2O7_7) and isotopic pattern matching for bromine .

Q. What are the primary chemical reactivity profiles of this compound?

The bromine atom on the benzodioxol ring and the conjugated enone system in the diazinane trione core drive reactivity:

  • Nucleophilic substitution : The bromine can undergo substitution with amines or thiols under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for derivatization .
  • Electrophilic addition : The α,β-unsaturated ketone may react with Grignard reagents or undergo Michael additions .
  • Oxidation/Reduction : The diazinane trione core is redox-active; controlled reduction with NaBH4_4 can yield dihydro derivatives, while oxidation with mCPBA may epoxidize the double bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and selectivity for the (5E)-isomer?

Use Design of Experiments (DoE) and Bayesian optimization to systematically explore variables:

  • Key factors : Solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), catalyst (e.g., p-toluenesulfonic acid), and reaction time.
  • Response surface methodology : A central composite design can model interactions between variables. For example, higher temperatures (>60°C) may favor isomerization to the (5Z)-form, requiring trade-offs between yield and selectivity .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and intermediate formation .

Q. How can computational modeling predict the compound’s biological activity or supramolecular interactions?

  • Docking studies : Use software like AutoDock Vina to simulate binding to potential targets (e.g., cyclooxygenase-2, due to structural similarity to benzodioxol-containing inhibitors). The bromine and methoxyethyl groups may influence hydrophobic interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electron-transfer processes. The conjugated system likely exhibits low bandgap energy, suggesting photochemical activity .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for pharmacological studies .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Cross-validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out overlapping signals. For example, a deshielded proton initially assigned to the methylidene group might belong to a solvent impurity .
  • Temperature-dependent NMR : Conduct experiments at varying temperatures (e.g., 25°C to −40°C) to detect dynamic effects like keto-enol tautomerism, which can cause signal splitting .
  • Synchrotron refinement : If X-ray data contradicts NMR, collect higher-resolution crystallographic data (e.g., <0.8 Å resolution) to confirm bond lengths and angles .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-dry the compound under inert atmosphere (N2_2) to prevent hydrolysis of the diazinane trione ring.
  • Stabilizers : Add radical scavengers (e.g., BHT) to ethanolic solutions to inhibit oxidation .
  • Storage conditions : Store at −20°C in amber vials with desiccants (silica gel) to block light and moisture, which accelerate decomposition .

Methodological Notes

  • Synthesis Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC deposition numbers) and NMR acquisition settings (e.g., 500 MHz, CDCl3_3) for cross-lab verification .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.